Acetamide, N-9-acridinyl-N-methyl-
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Overview
Description
N-(ACRIDIN-9-YL)-N-METHYLACETAMIDE is a chemical compound derived from acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ACRIDIN-9-YL)-N-METHYLACETAMIDE typically involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule. This method does not require the preliminary introduction of classical leaving groups or the use of costly catalysts and ligands . The reaction conditions often include the use of an external oxidant, which can be either inorganic (such as air oxygen, halogens, sulfur, metal cations) or organic reagents (such as quinones, carbocations, nitro compounds) .
Industrial Production Methods
Industrial production methods for N-(ACRIDIN-9-YL)-N-METHYLACETAMIDE are not extensively documented. the general approach would likely involve large-scale oxidative nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(ACRIDIN-9-YL)-N-METHYLACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atom in the acridine molecule is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions can produce various oxidized acridine derivatives, while substitution reactions can yield a wide range of substituted acridine compounds .
Scientific Research Applications
N-(ACRIDIN-9-YL)-N-METHYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(ACRIDIN-9-YL)-N-METHYLACETAMIDE involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the DNA structure and interfering with biological processes such as replication and transcription . This intercalation can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication .
Comparison with Similar Compounds
Similar Compounds
9-AMINOACRIDINE: Known for its DNA intercalating properties and used in various biological studies.
ACRIDIN-9-YL HYDRAZIDE: Studied for its potential as an enzyme inhibitor.
9-SUBSTITUTED ACRIDINE DERIVATIVES: These compounds have similar structural features and are used in similar applications, such as anticancer and antimicrobial research.
Uniqueness
N-(ACRIDIN-9-YL)-N-METHYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61299-62-5 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-acridin-9-yl-N-methylacetamide |
InChI |
InChI=1S/C16H14N2O/c1-11(19)18(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,1-2H3 |
InChI Key |
ZJIDZTHNJBOYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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